molecular formula C16H12F3NO2 B11046509 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11046509
M. Wt: 307.27 g/mol
InChI Key: XSWHIGUGLJQECZ-UHFFFAOYSA-N
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Description

7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one is a chemical compound known for its unique structure and properties It features a quinolinone core with a trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical and physical characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinolin-2(1H)-one lies in its specific structural features, such as the quinolinone core and the trifluoromethyl group. These confer distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

Molecular Formula

C16H12F3NO2

Molecular Weight

307.27 g/mol

IUPAC Name

7-hydroxy-4-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C16H12F3NO2/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(22)20-14-7-11(21)4-5-12(13)14/h1-7,13,21H,8H2,(H,20,22)

InChI Key

XSWHIGUGLJQECZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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